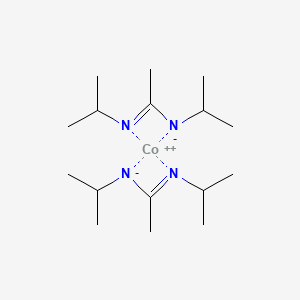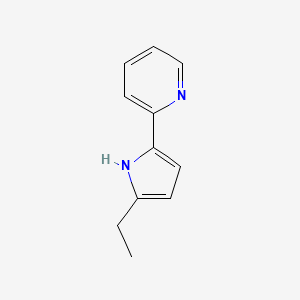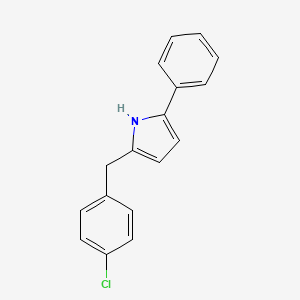
2-Phenyl-4-(4-methoxyphenyl)-5,6,7,8,9,10-hexahydro-cyclooctapyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Phenyl-4-(4-methoxyphenyl)-5,6,7,8,9,10-hexahydro-cyclooctapyrimidine, or 2-P-4-MP-HCP, is a synthetic heterocyclic compound that has been studied for its potential applications in medicinal chemistry. In recent years, it has been investigated for its ability to modulate various pathways in the body, including those involved in inflammation, cell proliferation, and angiogenesis. The compound has also been studied for its potential to act as an antagonist of the 5-HT2A receptor, which is involved in the regulation of mood and behavior.
Wissenschaftliche Forschungsanwendungen
2-P-4-MP-HCP has been studied for its potential applications in medicinal chemistry and drug development. The compound has been investigated for its ability to modulate various pathways in the body, including those involved in inflammation, cell proliferation, and angiogenesis. It has also been studied for its potential to act as an antagonist of the 5-HT2A receptor, which is involved in the regulation of mood and behavior. Additionally, the compound has been studied for its potential applications in the treatment of cancer, cardiovascular diseases, and neurological disorders.
Wirkmechanismus
2-P-4-MP-HCP has been shown to modulate various pathways in the body, including those involved in inflammation, cell proliferation, and angiogenesis. It has also been shown to act as an antagonist of the 5-HT2A receptor, which is involved in the regulation of mood and behavior. Additionally, the compound has been shown to modulate the activity of various enzymes, including cyclooxygenase-2 (COX-2), nitric oxide synthase (NOS), and tyrosine kinase.
Biochemical and Physiological Effects
2-P-4-MP-HCP has been shown to modulate the activity of various enzymes, including cyclooxygenase-2 (COX-2), nitric oxide synthase (NOS), and tyrosine kinase. Additionally, the compound has been shown to reduce inflammation, inhibit cell proliferation, and reduce angiogenesis. It has also been shown to have neuroprotective effects, and to reduce anxiety and depression-like behaviors.
Vorteile Und Einschränkungen Für Laborexperimente
2-P-4-MP-HCP is a relatively simple compound to synthesize, and the reaction is typically carried out at room temperature. Additionally, the compound is stable and can be stored for extended periods of time. The main limitation of the compound is that it is not commercially available, and must be synthesized in the laboratory.
Zukünftige Richtungen
Given the potential of 2-P-4-MP-HCP to modulate various pathways in the body, there are numerous potential future directions for research. These include further investigation of the compound’s potential applications in the treatment of cancer, cardiovascular diseases, and neurological disorders. Additionally, further research could be conducted to explore the compound’s potential as an anti-inflammatory, neuroprotective, and antidepressant agent. Finally, further investigation could be conducted to explore the compound’s potential as a novel scaffold for the development of new drugs.
Synthesemethoden
2-P-4-MP-HCP is synthesized from the reaction of 2-phenyl-4-(4-methoxyphenyl)-1,2,3,4-tetrahydro-cyclooctapyrimidine with potassium t-butoxide. The reaction is carried out in a solvent such as toluene or acetonitrile, and the product is isolated by recrystallization. The reaction is typically carried out at room temperature, and the yield is typically in the range of 80-90%.
Eigenschaften
IUPAC Name |
4-(4-methoxyphenyl)-2-phenyl-5,6,7,8,9,10-hexahydrocycloocta[d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O/c1-26-19-15-13-17(14-16-19)22-20-11-7-2-3-8-12-21(20)24-23(25-22)18-9-5-4-6-10-18/h4-6,9-10,13-16H,2-3,7-8,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSRCSEHPCLCBRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC(=NC3=C2CCCCCC3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenyl-4-(4-methoxyphenyl)-5,6,7,8,9,10-hexahydro-cyclooctapyrimidine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![2-Benzyl-5-[(4-(pyrrolidin-1-yl)phenyl]-1H-pyrrole](/img/structure/B6303335.png)
